1-Methyl-5-nitro-1H-imidazole-2-methanol 1-Methyl-5-nitro-1H-imidazole-2-methanol Dimetridazole is a nitroimidazole-based compound with antibacterial and anticoccidial activity. It was once widely used in the treatment of parasitic infections in poultry, cattle, swine and farmed fish until suspected to be carcinogenic and mutagenic to humans. Hydroxy dimetridazole is a metabolite of dimetridazole that may be useful for identifying this nitroimidazole in various agricultural samples through liquid chromatography–tandem mass spectrometry and other methods.
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HMMNI is a metabolite of dimetridazole. Dimetridazole is an antibacterial and anticoccidial agent that is once widely used for the treatment of parasitic infections in livestock.
Brand Name: Vulcanchem
CAS No.: 936-05-0
VCID: VC21346659
InChI: InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
SMILES: CN1C(=CN=C1CO)[N+](=O)[O-]
Molecular Formula: C5H7N3O3
Molecular Weight: 157.13 g/mol

1-Methyl-5-nitro-1H-imidazole-2-methanol

CAS No.: 936-05-0

Cat. No.: VC21346659

Molecular Formula: C5H7N3O3

Molecular Weight: 157.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-nitro-1H-imidazole-2-methanol - 936-05-0

CAS No. 936-05-0
Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
IUPAC Name (1-methyl-5-nitroimidazol-2-yl)methanol
Standard InChI InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
Standard InChI Key JSAQDPJIVQMBAY-UHFFFAOYSA-N
SMILES CN1C(=CN=C1CO)[N+](=O)[O-]
Canonical SMILES CN1C(=CN=C1CO)[N+](=O)[O-]

Chemical Properties and Structure

Identification and Nomenclature

1-Methyl-5-nitro-1H-imidazole-2-methanol is identified by the CAS number 936-05-0 . The compound is also known by several synonyms, including hydroxydimetridazole, dimetridazole-2-hydroxy, and metronidazole impurity 33 . It belongs to the class of 5-nitroimidazole derivatives, characterized by a nitro group at the 5-position of the imidazole ring . The molecular formula is C5H7N3O3, corresponding to a molecular weight of 157.13 g/mol .

Physical and Chemical Characteristics

The compound exhibits distinct physical properties documented through extensive research. It appears as a light yellow to orange solid . The melting point of 1-Methyl-5-nitro-1H-imidazole-2-methanol ranges from 110-112°C, while its estimated boiling point is approximately 281.76°C . The compound has an estimated density of 1.4890 and a predicted pKa value of 13.31±0.10 .

The solubility profile of 1-Methyl-5-nitro-1H-imidazole-2-methanol varies across different solvents, which is crucial for its applications in pharmaceutical formulations and analytical procedures. The compound exhibits the following solubility characteristics:

SolventSolubility
DMF30 mg/ml
DMSO30 mg/ml
Ethanol3 mg/ml
PBS (pH 7.2)1 mg/ml

Table 1: Solubility of 1-Methyl-5-nitro-1H-imidazole-2-methanol in various solvents

The compound should be stored in sealed containers at room temperature to maintain stability .

Structural Features and Significance

The structural integrity of 1-Methyl-5-nitro-1H-imidazole-2-methanol is defined by an imidazole ring with a methyl group at the N-1 position, a nitro group at the 5-position, and a hydroxymethyl group at the 2-position. The nitro group at the 5-position is particularly significant as it is essential for the biological activity of nitroimidazole compounds . This structural feature must remain sterically unhampered to maintain the compound's antimicrobial efficacy .

The hydroxymethyl group at the 2-position distinguishes this compound from other nitroimidazole derivatives and plays a crucial role in its metabolic pathways and pharmacological properties. This functional group makes the compound susceptible to various chemical reactions, particularly in the context of its role as a metabolite of metronidazole and dimetridazole .

Biological Activity

Antimicrobial Properties

1-Methyl-5-nitro-1H-imidazole-2-methanol exhibits significant antimicrobial activity, particularly against anaerobic bacteria and protozoa. This biological activity is characteristic of 5-nitroimidazole compounds, which are widely used in the treatment of diseases caused by these pathogens . As a hydroxy metabolite of metronidazole, the compound retains approximately 65% of the antimicrobial activity of the parent drug .

In vitro studies have demonstrated the compound's efficacy against various Bacteroides species, which are common anaerobic bacteria. The minimum inhibitory concentrations (MICs) for the hydroxy metabolite against Bacteroides fragilis and B. distasonis were reported to be 1.0 μg/ml, while for B. thetaiotamicron and B. ovatus, the MICs were 2.0 μg/ml . These values indicate that the compound possesses clinically relevant antimicrobial properties.

Mechanism of Action

The antimicrobial mechanism of 1-Methyl-5-nitro-1H-imidazole-2-methanol, like other 5-nitroimidazole derivatives, is dependent on the reduction of the nitro group under anaerobic conditions. This reduction leads to the formation of reactive intermediates that can interact with DNA and other cellular components, resulting in cell death .

The nitro group at the 5-position of the imidazole ring is critical for this mechanism, as it enables the compound to undergo reduction in the low-oxygen environments typically found in anaerobic bacteria and certain protozoa . This selective activity in anaerobic conditions contributes to the therapeutic utility of nitroimidazole compounds in treating infections caused by these organisms.

Comparative Activity with Parent Compounds

Interestingly, studies have also revealed potential synergistic effects between metronidazole and its hydroxy metabolite. Checkerboard assays examined the combined activities of these compounds against four quality control strains of Bacteroides species, resulting in fractional inhibitory concentration (FIC) indices ranging from 0.63 to 0.75, which indicates partial synergy . This finding suggests that the metabolite may enhance the efficacy of the parent drug in clinical settings.

OrganismMIC of Metronidazole (μg/ml)MIC of Hydroxy Metabolite (μg/ml)FIC IndexInterpretation
B. fragilis1.01.00.63-0.75Partial synergy
B. distasonis1.01.00.63-0.75Partial synergy
B. thetaiotamicron1.02.00.63-0.75Partial synergy
B. ovatus1.02.00.63-0.75Partial synergy

Table 2: Comparative antimicrobial activity and synergistic effects of metronidazole and its hydroxy metabolite against Bacteroides species

Pharmacological Significance

Role as a Metabolite

1-Methyl-5-nitro-1H-imidazole-2-methanol serves as an important metabolite of several 5-nitroimidazole drugs, including metronidazole and dimetridazole . Metronidazole is metabolized to two major oxidative products: an acid metabolite and a hydroxy metabolite (1-Methyl-5-nitro-1H-imidazole-2-methanol) . While the acid metabolite has negligible activity, the hydroxy metabolite retains significant antimicrobial properties .

In the context of dimetridazole, which was once widely used in veterinary medicine for treating parasitic infections in poultry, cattle, swine, and farmed fish, 1-Methyl-5-nitro-1H-imidazole-2-methanol appears as a metabolite that can be detected in various agricultural samples . This detection is crucial for regulatory compliance, as dimetridazole was eventually suspected of being carcinogenic and mutagenic to humans, leading to restrictions on its use .

Therapeutic Applications

The therapeutic applications of 1-Methyl-5-nitro-1H-imidazole-2-methanol are primarily related to its role as an active metabolite of clinically used nitroimidazole drugs. These drugs, including metronidazole, are widely employed in treating infections caused by anaerobic bacteria and protozoa .

Pharmacokinetic studies of metronidazole and its hydroxy metabolite have demonstrated that the concentrations of both compounds remain above the MICs for most anaerobic organisms over an 8-hour dosing interval . This finding suggests that the metabolite contributes significantly to the sustained antimicrobial effect observed in clinical practice.

Toxicological Considerations

Regulatory Status

The regulatory status of 1-Methyl-5-nitro-1H-imidazole-2-methanol appears to be primarily in the context of its parent compounds and their applications. Dimetridazole, of which this compound is a metabolite, was once widely used in veterinary medicine but was eventually suspected of being carcinogenic and mutagenic to humans . This led to regulatory restrictions on its use in various jurisdictions.

Analytical Methods and Detection

Chromatographic Techniques

1-Methyl-5-nitro-1H-imidazole-2-methanol plays an important role in analytical chemistry, particularly as a marker for detecting nitroimidazole drugs in various matrices. The compound can be detected using liquid chromatography–tandem mass spectrometry (LC-MS/MS) and other chromatographic methods .

These analytical techniques are particularly relevant in the context of agricultural and food safety monitoring, where the detection of nitroimidazole residues, including dimetridazole and its metabolites, is crucial for regulatory compliance . The hydroxy metabolite serves as a useful marker for identifying the presence of the parent drug, even after the parent compound itself may have been metabolized or degraded.

Spectroscopic Identification

Spectroscopic methods provide valuable tools for the identification and characterization of 1-Methyl-5-nitro-1H-imidazole-2-methanol. The compound can be analyzed using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

These methods enable the confirmation of the compound's structure and purity, which is essential for both research purposes and quality control in pharmaceutical applications. The specific spectral characteristics of the compound, such as its mass fragmentation pattern and NMR signals, can serve as fingerprints for its identification in complex matrices.

Applications in Monitoring

The analytical detection of 1-Methyl-5-nitro-1H-imidazole-2-methanol has important applications in various monitoring contexts. In the veterinary and agricultural sectors, the compound serves as a metabolite marker for monitoring the use of dimetridazole, which has been restricted due to concerns about its potential carcinogenicity and mutagenicity .

In clinical settings, monitoring the levels of the hydroxy metabolite alongside the parent drug can provide valuable insights into the pharmacokinetics and therapeutic efficacy of metronidazole treatment . The partial synergy observed between metronidazole and its hydroxy metabolite suggests that monitoring both compounds may be relevant for optimizing antimicrobial therapy .

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